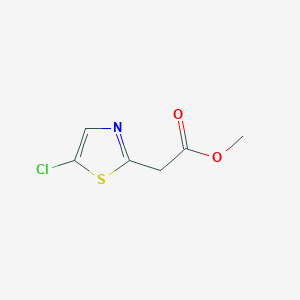

Methyl (5-chloro-thiazol-2-yl)acetate

描述

属性

IUPAC Name |

methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSJGYHWWYGOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-31-7 | |

| Record name | methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemical Synthesis

Intermediate in Drug Development:

Methyl (5-chloro-thiazol-2-yl)acetate serves as an essential intermediate in the synthesis of more complex thiazole derivatives. These derivatives are often utilized in drug development due to their biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis typically involves acylation reactions with chloroacetic acid, optimized for yield and purity through careful control of reaction conditions such as temperature and catalyst choice.

Biological Applications

Antimicrobial Activity:

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been tested against various microbial strains, showcasing effective inhibition . The structure-activity relationship (SAR) studies indicate that modifications at the thiazole ring can enhance antibacterial efficacy.

Anticancer Properties:

this compound and its derivatives are being explored for their potential in cancer therapy. A study highlighted the synthesis of thiazole-linked compounds that showed promising anticancer activity against several cancer cell lines, including HCT-116 and HepG2 . The presence of specific substituents on the thiazole ring was found to correlate with increased cytotoxicity, making these compounds candidates for further development in oncological treatments.

Industrial Applications

Agrochemical Development:

Beyond medicinal chemistry, this compound is also applied in the agrochemical industry. Thiazole derivatives are known to function as herbicides and fungicides, contributing to crop protection strategies. The ability to modify the thiazole structure allows for the design of effective agrochemicals that can target specific pests or diseases.

Case Studies

作用机制

The mechanism by which Methyl (5-chloro-thiazol-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

相似化合物的比较

Comparative Data Table

生物活性

Methyl (5-chloro-thiazol-2-yl)acetate is a thiazole derivative known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves acylation reactions, where chloroacetic acid reacts with thiazole derivatives under specific conditions to yield the target compound. Optimization of reaction parameters such as temperature and catalyst choice is crucial for enhancing yield and purity.

1. Antimicrobial Properties

Thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with thiazole rings can effectively inhibit the growth of various bacterial and fungal strains. For instance, a series of synthesized thiazoles demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 15.62 mM against Staphylococcus aureus and Escherichia coli respectively .

| Microorganism | MIC (mM) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.92–15.62 | |

| Escherichia coli | 4.51–4.60 | |

| Candida albicans | 3.92–4.01 | |

| Aspergillus niger | 4.01–4.23 |

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly when modified into various analogs. Several studies have reported that thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of anti-apoptotic proteins like Bcl-2 .

For example, one study found that certain thiazole-linked compounds exhibited IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines .

3. Anti-inflammatory Effects

Thiazoles are also noted for their anti-inflammatory properties, which are attributed to their ability to modulate inflammatory pathways and cytokine production. This makes them potential candidates for treating inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple biological targets due to its structural characteristics:

- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Activity : Involves induction of apoptosis through modulation of signaling pathways related to cell cycle regulation.

- Anti-inflammatory Activity : May involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy Against MRSA : A novel thiazole compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant infections .

- Cytotoxicity in Cancer Models : Thiazole derivatives have shown selective cytotoxicity in human glioblastoma and melanoma models, suggesting their utility in targeted cancer therapies .

准备方法

General Synthetic Approach

The preparation of methyl (5-chloro-thiazol-2-yl)acetate typically involves the following key steps:

- Formation of the 5-chloro-thiazole ring system.

- Introduction of the acetyl or acetic acid moiety at the 2-position of the thiazole.

- Esterification of the acetic acid derivative to the methyl ester.

Preparation of 5-Chloro-Thiazole Precursors

The 5-chloro substituent on the thiazole ring is often introduced via halogenation reactions or by using chlorinated thiazole intermediates. For example, chlorination of thiazole derivatives or substitution reactions on preformed thiazole rings are common.

- Chlorination of 2-substituted thiazoles under controlled conditions with gaseous hydrochloric acid in organic solvents like ethyl acetate or butyl acetate at temperatures below 10°C to avoid side reactions. The reaction mixture is then allowed to stand at room temperature to complete the chlorination.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 2-position of the thiazole ring can be introduced by nucleophilic substitution or by using mercapto-substituted thiazole acetic acid derivatives.

Esterification to this compound

The final step is the esterification of the 5-chloro-thiazol-2-yl acetic acid to the methyl ester. This is commonly achieved by:

- Acid-catalyzed esterification using methanol and an acid catalyst.

- Alternatively, Steglich esterification, which uses coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at low temperatures (0°C to room temperature), is employed to obtain the methyl ester with high purity and yield.

Detailed Experimental Conditions and Yields

Additional Notes from Research Findings

- The chlorination step requires strict temperature control to avoid over-chlorination or decomposition of the thiazole ring.

- Solvent choice significantly affects the nucleophilic substitution efficiency; dry ethanol at moderate temperatures is superior to acetonitrile or methanol in some cases.

- Steglich esterification offers mild reaction conditions that preserve sensitive functional groups and provide high selectivity for methyl ester formation.

- Purification often involves washing with aqueous acid/base solutions and drying over sodium sulfate, followed by distillation or recrystallization to isolate the pure methyl ester.

Summary Table of Preparation Methods

常见问题

Advanced Research Question

- Molecular docking (AutoDock Vina or Schrödinger Glide) can model interactions with bacterial enzymes (e.g., E. coli DNA gyrase). Use the PubChem database (CID: 726271) to retrieve 3D coordinates for docking .

- QSAR models built using descriptors like ClogP and topological polar surface area (TPSA) can predict antimicrobial activity. For example, thiazole derivatives with TPSA <90 Ų often show better membrane permeability .

- MD simulations (GROMACS) over 100 ns trajectories assess binding stability in physiological conditions .

How can reaction pathways for functionalizing this compound be designed to avoid competing nucleophilic attacks?

Basic Research Question

- Protecting group strategies : Temporarily block the ester group with tert-butyl dimethylsilyl (TBS) before introducing nucleophiles (e.g., amines) at the thiazole C-5 position.

- Selective catalysts : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings at the chloro-substituted position, as demonstrated for aryl-thiazole hybrids .

- Low-temperature kinetics : Conduct reactions at −20°C to suppress ester hydrolysis, as seen in analogous syntheses of imidazole-thioacetates .

What analytical workflows are recommended for detecting trace impurities in this compound batches?

Advanced Research Question

- LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) identifies impurities at ppm levels. For example, unreacted 2-amino-5-chlorothiazole can be detected via m/z 175.1 [M+H]⁺ .

- GC-MS headspace analysis monitors volatile byproducts like methyl chloroacetate (retention time: 8.2 min on DB-5MS column) .

- ICP-OES quantifies residual metal catalysts (e.g., Pd <10 ppm) from cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。